2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)thiophene
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Overview
Description
2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with chloromethyl, methyl, and trifluoromethyl groups. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Mechanism of Action
Target of Action
Thiophene derivatives are known to interact with a variety of biological targets, depending on their specific structural modifications .
Mode of Action
Thiophene derivatives can exhibit a range of interactions with their targets, including covalent binding, hydrogen bonding, and hydrophobic interactions . The specific interactions would depend on the structural features of the thiophene derivative and the nature of its target.
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological processes, depending on their specific targets .
Result of Action
Thiophene derivatives can have a range of biological effects, depending on their specific targets and mode of action .
Action Environment
The action of 2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)thiophene can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)thiophene can be achieved through various methods. One common approach involves the chloromethylation of 3-methyl-5-(trifluoromethyl)thiophene. This reaction typically uses chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For instance, the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures can rapidly produce thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of partially or fully reduced thiophene derivatives.
Scientific Research Applications
2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene: Lacks the chloromethyl and trifluoromethyl groups, resulting in different reactivity and applications.
2-(Trifluoromethyl)thiophene: Similar in structure but lacks the chloromethyl group, affecting its chemical behavior and biological activity.
2-(Chloromethyl)thiophene: Lacks the trifluoromethyl group, leading to different physical and chemical properties.
Uniqueness
2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)thiophene is unique due to the presence of both chloromethyl and trifluoromethyl groups on the thiophene ring. This combination imparts distinct chemical reactivity and enhances its potential for diverse applications in pharmaceuticals, materials science, and industrial chemistry .
Properties
IUPAC Name |
2-(chloromethyl)-3-methyl-5-(trifluoromethyl)thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3S/c1-4-2-6(7(9,10)11)12-5(4)3-8/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCLPHSQPWXVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(F)(F)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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